2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride
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Overview
Description
2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylpyridine and phenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol) at elevated temperatures.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).
Pathways Involved: By inhibiting mGluR5, the compound can modulate glutamatergic neurotransmission, which is crucial for learning, memory, and various neurological processes.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(phenylethynyl)pyridine;hydrochloride: Another pyridine derivative with similar structural features and biological activities.
2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine: A structurally related compound with different substituents on the pyridine ring.
Uniqueness
2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit mGluR5 sets it apart from other pyridine derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
823198-75-0 |
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Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C15H13N.ClH/c1-12-10-13(2)16-15(11-12)9-8-14-6-4-3-5-7-14;/h3-7,10-11H,1-2H3;1H |
InChI Key |
CXIKWWWUCBDFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C#CC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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